molecular formula C18H15Cl2N3O B7742029 (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylamide

(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylamide

Cat. No.: B7742029
M. Wt: 360.2 g/mol
InChI Key: CMFYOGBGFBIOMJ-RAXLEYEMSA-N
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Description

(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a cyano group, dichlorophenyl, and dimethylaminophenyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylamide typically involves the following steps:

    Formation of the Acrylamide Backbone: The acrylamide backbone is formed through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.

    Addition of the Dichlorophenyl Group: The dichlorophenyl group is added through a Friedel-Crafts acylation reaction.

    Incorporation of the Dimethylaminophenyl Group: The dimethylaminophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dimethylamino group can yield N-oxide derivatives, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its ability to modulate biological targets, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and versatility make it suitable for various applications, including the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the aromatic rings can participate in π-π interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-(methylamino)phenyl)acrylamide
  • (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-(ethylamino)phenyl)acrylamide
  • (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-(dimethylamino)phenyl)propionamide

Uniqueness

The uniqueness of (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylamide lies in its specific combination of functional groups The presence of both the cyano and dimethylamino groups provides a unique reactivity profile, making it distinct from similar compounds

Properties

IUPAC Name

(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O/c1-23(2)14-8-6-12(7-9-14)10-13(11-21)18(24)22-16-5-3-4-15(19)17(16)20/h3-10H,1-2H3,(H,22,24)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFYOGBGFBIOMJ-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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